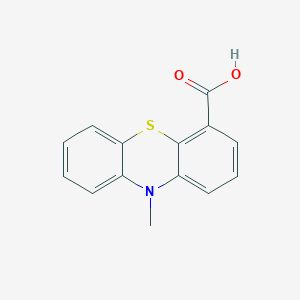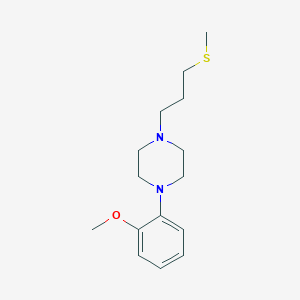
1-(2-Methoxyphenyl)-4-(3-methylsulfanylpropyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-4-(3-methylsulfanylpropyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by the presence of a methoxyphenyl group and a methylsulfanylpropyl group attached to the piperazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-4-(3-methylsulfanylpropyl)piperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with 3-chloropropyl methyl sulfide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-(2-Methoxyphenyl)-4-(3-methylsulfanylpropyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Methoxyphenyl)-4-(3-methylsulfanylpropyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as an antidepressant or anxiolytic agent.
Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
作用機序
The exact mechanism of action of 1-(2-Methoxyphenyl)-4-(3-methylsulfanylpropyl)piperazine is not fully understood. it is believed to interact with neurotransmitter receptors in the central nervous system, potentially modulating the release and uptake of neurotransmitters such as serotonin and dopamine. This interaction may contribute to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Lacks the methylsulfanylpropyl group, which may affect its pharmacological properties.
1-(3-Methylsulfanylpropyl)piperazine: Lacks the methoxyphenyl group, which may influence its interaction with biological targets.
Uniqueness
1-(2-Methoxyphenyl)-4-(3-methylsulfanylpropyl)piperazine is unique due to the presence of both the methoxyphenyl and methylsulfanylpropyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives. These structural features may enhance its ability to interact with specific neurotransmitter receptors and contribute to its potential therapeutic effects.
特性
CAS番号 |
6622-74-8 |
|---|---|
分子式 |
C15H24N2OS |
分子量 |
280.4 g/mol |
IUPAC名 |
1-(2-methoxyphenyl)-4-(3-methylsulfanylpropyl)piperazine |
InChI |
InChI=1S/C15H24N2OS/c1-18-15-7-4-3-6-14(15)17-11-9-16(10-12-17)8-5-13-19-2/h3-4,6-7H,5,8-13H2,1-2H3 |
InChIキー |
ATQIUENDSQIJDX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


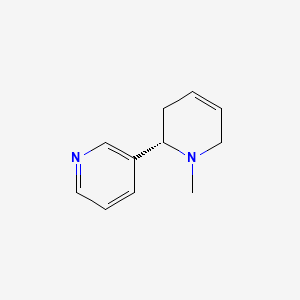
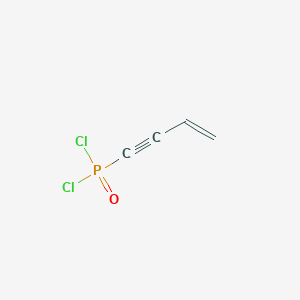
![2-[(4-Chlorophenyl)methyl-[[4-(diethylamino)phenyl]methyl]amino]ethanol](/img/structure/B14730423.png)
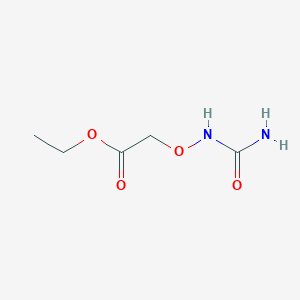
![N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N'-(4-methylphenyl)-2,2-diphenylethanimidamide](/img/structure/B14730448.png)


![4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline](/img/structure/B14730481.png)
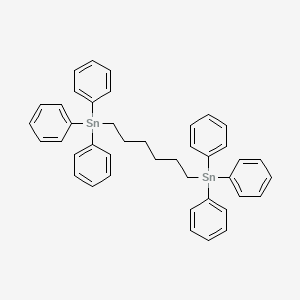
![Ethanone, 2-chloro-1-[4-(phenylthio)phenyl]-](/img/structure/B14730489.png)

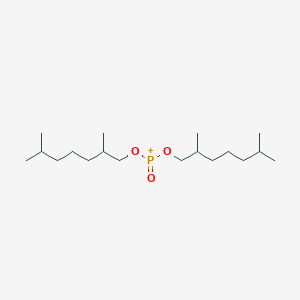
![Bis[3-(oxolan-2-yl)propyl] hexanedioate](/img/structure/B14730502.png)
